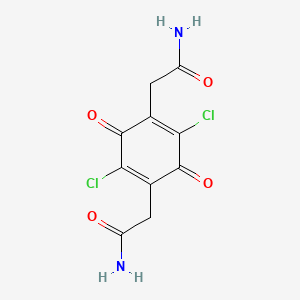
2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide is a chemical compound with the molecular formula C10H8Cl2N2O4 It is known for its unique structure, which includes two chlorine atoms and two acetamide groups attached to a cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide typically involves the chlorination of 3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the cyclohexadiene ring. Common reagents used in this process include chlorine gas and suitable solvents such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may also include steps for purification and isolation of the final product to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the dioxo groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide exerts its effects involves its ability to undergo various chemical reactions. The compound can act as an electrophile in substitution reactions, allowing it to interact with nucleophiles. Its oxidation and reduction properties also enable it to participate in redox reactions, which are important in many biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Similar structure but with cyano groups instead of acetamide groups.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another chlorinated quinone derivative with different functional groups.
Uniqueness
2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide is unique due to the presence of both chlorine atoms and acetamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
83487-99-4 |
|---|---|
Molekularformel |
C10H8Cl2N2O4 |
Molekulargewicht |
291.08 g/mol |
IUPAC-Name |
2-[4-(2-amino-2-oxoethyl)-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl]acetamide |
InChI |
InChI=1S/C10H8Cl2N2O4/c11-7-3(1-5(13)15)9(17)8(12)4(10(7)18)2-6(14)16/h1-2H2,(H2,13,15)(H2,14,16) |
InChI-Schlüssel |
QCPYFBKRROHRDY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=O)C(=C(C1=O)Cl)CC(=O)N)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


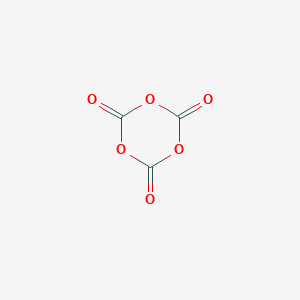

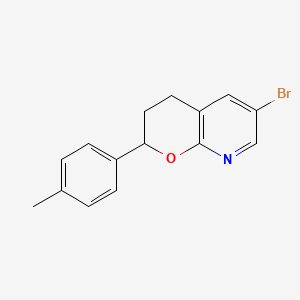
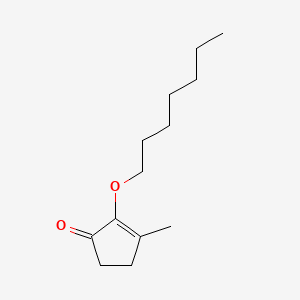
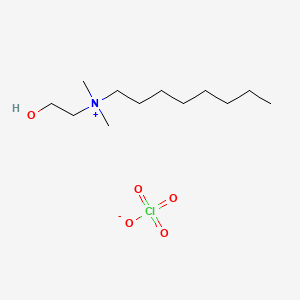

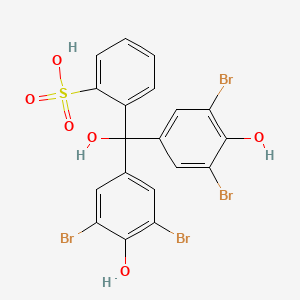


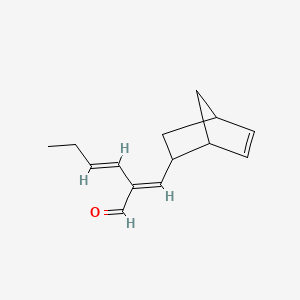
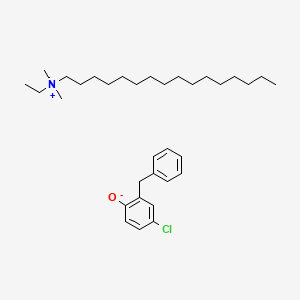
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)

![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
